Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUHLRSUIMWSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662805 | |

| Record name | Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-08-4 | |

| Record name | Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. This document is intended to be a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and agrochemical synthesis. The trifluoromethoxy group is of significant interest due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of bioactive molecules.[1] This guide will delve into the core aspects of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, providing not just a compilation of data, but a synthesized understanding of its properties, synthesis, and potential applications, grounded in scientific literature and practical insights.

Chemical Identity and Physicochemical Properties

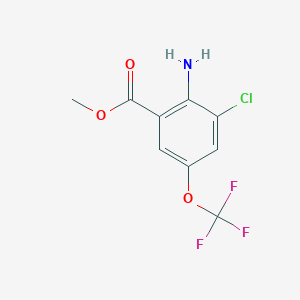

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a substituted anthranilate derivative. Its structure is characterized by a benzene ring substituted with an amino group, a chlorine atom, a trifluoromethoxy group, and a methyl ester.

Chemical Structure:

Caption: Chemical structure of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1003708-08-4 | [2][3][4][5] |

| Molecular Formula | C₉H₇ClF₃NO₃ | [2] |

| Molecular Weight | 269.61 g/mol | [2] |

| Appearance | Solid | N/A |

| Purity | ≥97% | [3] |

Synthesis and Manufacturing

A plausible synthetic route could begin with a suitable trifluoromethoxy-substituted aniline or benzoic acid. The key steps would involve the introduction of the amino, chloro, and methyl ester functionalities in a regioselective manner. For instance, a potential pathway could involve the chlorination and nitration of a trifluoromethoxy-substituted benzoic acid, followed by reduction of the nitro group to an amine and subsequent esterification. The order of these steps would be crucial to ensure the desired substitution pattern.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for the target compound.

It is important to note that the regioselectivity of the chlorination and nitration steps would need to be carefully controlled to obtain the desired 2-amino-3-chloro-5-(trifluoromethoxy) substitution pattern. The synthesis of related compounds, such as 2-amino-3-chlorobenzoic acid derivatives, often involves amination of a di-halogenated precursor.[6]

Applications in Research and Development

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester—allows for a variety of chemical transformations.

Pharmaceutical Applications

Substituted anthranilates are key intermediates in the synthesis of a wide range of pharmaceuticals. The unique combination of substituents in Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate makes it a particularly interesting starting material for the development of novel therapeutic agents.

While specific examples of its use in marketed drugs are not yet prevalent, its structural motifs are found in compounds targeting various diseases. For instance, the 2-aminobenzamide scaffold is a known pharmacophore in a number of kinase inhibitors.[7] The trifluoromethoxy group can improve metabolic stability and cell permeability, which are desirable properties for drug candidates.[1]

Potential Therapeutic Targets:

-

Kinase Inhibitors: The 2-aminobenzoic acid core can be elaborated to synthesize inhibitors of various kinases involved in cancer and inflammatory diseases. The chlorine and trifluoromethoxy substituents can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

-

Ion Channel Modulators: Substituted anthranilic acids have been investigated as modulators of various ion channels.

-

Antiviral and Antimicrobial Agents: The aromatic amine scaffold is present in a number of antimicrobial and antiviral compounds.

Agrochemical Applications

Pyridine and benzene derivatives containing trifluoromethyl or trifluoromethoxy groups are important intermediates in the synthesis of modern insecticides, herbicides, and fungicides.[8][9] The trifluoromethoxy group, in particular, can enhance the biological activity and environmental stability of agrochemicals. While the direct application of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in a commercial agrochemical is not documented, its structural features suggest its potential as a precursor to novel active ingredients.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of publicly available spectra for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is limited, typical spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the electronegative atoms (O, N, Cl, F) would be downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (269.61 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial suppliers upon request.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available in public databases, general safety guidelines for related aromatic amines and halogenated compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For closely related compounds, such as Methyl 2-Amino-4-(trifluoromethyl)benzoate, the identified hazards include skin and serious eye irritation.[10] It is reasonable to assume that Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate may have similar hazardous properties. Always consult the supplier-specific MSDS for the most accurate and up-to-date safety information.

Conclusion and Future Perspectives

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a strategically functionalized building block with significant potential in the discovery and development of new pharmaceuticals and agrochemicals. The convergence of an amino group for further derivatization, a chlorine atom for potential cross-coupling reactions, and a trifluoromethoxy group for modulating physicochemical properties makes it a versatile tool for synthetic chemists.

Future research will likely focus on the exploration of this and similar compounds in the synthesis of libraries of novel bioactive molecules. As our understanding of the role of fluorine-containing functional groups in medicinal chemistry continues to grow, we can expect to see the utility of building blocks like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate expand into new and exciting areas of research.

References

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents.

-

Rays Biotech. Agrochemicals Technical Intermediate. [Link]

-

PubMed. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NBinno. China Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate CAS... [Link]

-

PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]

-

PubMed. Methyl 2-amino-5-chloro-benzoate. [Link]

Sources

- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl2-amino-3-chloro-5-(trifluoromethoxy)benzoate , 98+% , 1003708-08-4 - CookeChem [cookechem.com]

- 3. Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate [cymitquimica.com]

- 4. 1003708-08-4|Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. raysbiotech.com [raysbiotech.com]

- 10. tcichemicals.com [tcichemicals.com]

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of chemical research and pharmaceutical development. Any ambiguity can compromise biological activity, safety, and intellectual property. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry. As a Senior Application Scientist, my objective is not merely to list procedures but to detail a self-validating analytical workflow, explaining the causality behind each experimental choice and demonstrating how disparate data streams are integrated to build an irrefutable structural proof.

Introduction: The Imperative for Unambiguous Characterization

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (C₉H₇ClF₃NO₃, Molecular Weight: 269.60 g/mol ) is a polysubstituted aniline derivative.[1][2] Its structural complexity—featuring a halogen, an amine, a methyl ester, and a trifluoromethoxy group on a benzene ring—makes it a valuable scaffold in drug discovery and materials science. However, this same complexity, with its potential for isomeric impurities, necessitates a rigorous and orthogonal analytical approach for structural verification. This guide outlines the core spectroscopic and spectrometric techniques essential for this purpose: Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The workflow is designed to be a self-validating system, where each piece of data corroborates the others, culminating in a single, confirmed structure.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that validates the elemental composition.

Expertise & Experience: Why HRMS is Non-Negotiable

While nominal mass spectrometry confirms the integer mass (269 Da), it cannot distinguish between isomers or compounds with very similar masses. HRMS provides a mass measurement with sub-parts-per-million (ppm) accuracy, offering a definitive check on the elemental formula. For a molecule containing chlorine, the isotopic pattern is a critical, built-in validation point.

Expected Mass Spectrometry Data

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₉H₇ClF₃NO₃ | Derived from the chemical name. |

| Molecular Weight | 269.60 g/mol | Calculated from the molecular formula.[1][2] |

| HRMS (EI+) | m/z 269.0097 (M⁺) | Calculated exact mass for ¹²C₉¹H₇³⁵Cl¹⁹F₃¹⁴N¹⁶O₃. |

| Isotopic Pattern | M⁺ peak at ~269 and M+2 peak at ~271 | The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) will produce a characteristic M+2 peak that is roughly one-third the intensity of the molecular ion peak.[3] |

| Key Fragments | m/z 238, 210, 182 | Plausible losses include -OCH₃ (M-31), -COOCH₃ (M-59), and further fragmentations. The molecular ion in substituted benzenes is often stable.[4][5][6] |

Experimental Protocol: Electron Ionization-Time of Flight (EI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Ionization: Utilize Electron Ionization (EI) at 70 eV. This standard energy provides reproducible fragmentation patterns that are valuable for library matching and structural interpretation.

-

Mass Analysis: Employ a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis:

-

Identify the molecular ion peak (M⁺) and its corresponding M+2 peak. Verify their intensity ratio is approximately 3:1.

-

Use the instrument software to calculate the elemental formula from the exact mass of the M⁺ peak, ensuring the error is <5 ppm.

-

Analyze the major fragment ions to gain preliminary insights into the molecule's substructures.[4][5]

-

The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

NMR spectroscopy provides the atomic-level connectivity map—the constitution—of the molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical flow of using different NMR experiments to build the final structure.

Caption: NMR workflow for structural determination.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

Expertise & Experience: Interpreting the Aromatic Region

For a hexasubstituted benzene with two remaining protons, the key diagnostic is their coupling pattern. Given the substitution (positions 1, 2, 3, 5), the remaining protons are at positions 4 and 6. They are meta to each other, which predicts a small coupling constant (⁴JHH), typically 2-3 Hz, appearing as two distinct doublets.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | d (J ≈ 2.5 Hz) | 1H | H-6 | Deshielded by the adjacent ester and para to the electron-withdrawing Cl. |

| ~7.2 | d (J ≈ 2.5 Hz) | 1H | H-4 | Influenced by adjacent Cl and OCF₃ groups. |

| ~4.8-5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange. Shift is concentration and solvent dependent.[7] |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester.[7] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

-

Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J-values) to establish connectivity.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule and provides information about their chemical environment. Crucially, it will reveal the characteristic splitting of carbons coupled to fluorine.

Expertise & Experience: The Power of C-F Coupling

The trifluoromethoxy group provides a unique signature. The carbon atom of the -OCF₃ group will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The aromatic carbon directly attached to the -OCF₃ group (C-5) will also be a quartet, but with a smaller long-range coupling constant (²JCF).[8][9] This is a powerful confirmatory data point.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Assignment | Rationale |

| ~165 | s | C=O | Typical ester carbonyl carbon.[7] |

| ~148 | s | C-2 (C-NH₂) | Carbon attached to the electron-donating amino group, shifted downfield. |

| ~145 | q (²JCF ≈ 2-4 Hz) | C-5 (C-OCF₃) | Downfield shift due to oxygen attachment; quartet splitting from fluorine.[8] |

| ~125 | s | C-6 | Aromatic CH. |

| ~122 | q (¹JCF ≈ 250-260 Hz) | -OCF₃ | Large one-bond C-F coupling constant is characteristic.[10] |

| ~120 | s | C-4 | Aromatic CH. |

| ~118 | s | C-1 (C-COOCH₃) | Quaternary carbon attached to the ester. |

| ~115 | s | C-3 (C-Cl) | Carbon attached to chlorine. |

| ~52 | s | -OCH₃ | Typical methyl ester carbon.[7] |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C has a low natural abundance, so a slightly more concentrated sample (~20 mg) may be beneficial.

-

Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets (unless coupled to other nuclei like ¹⁹F). A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Check

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei. It serves as an unambiguous confirmation of the trifluoromethoxy group's presence and electronic environment.[11][12]

Expertise & Experience: Simplicity is Strength

The trifluoromethoxy group contains three chemically and magnetically equivalent fluorine atoms. Therefore, the ¹⁹F NMR spectrum should contain only one signal—a sharp singlet. Any additional signals would indicate the presence of fluorine-containing impurities. The chemical shift of this singlet is highly diagnostic for an aryl-OCF₃ group.[13][14]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -58 to -60 | s | 3F | Ar-OCF₃ |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Tune the NMR probe to the ¹⁹F frequency. A simple one-pulse experiment is sufficient. ¹⁹F spectra can be acquired with or without proton decoupling; for a singlet, it makes little difference.

-

Processing: Process the data and reference the spectrum. A common external reference is neat CFCl₃ (δ 0.0) or a secondary reference like trifluoroacetic acid.

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.

Expertise & Experience: Reading the Fingerprints

While NMR and MS define the molecular formula and carbon-hydrogen framework, IR confirms the functional building blocks. The most telling signals for this molecule will be the sharp, intense C=O stretch of the ester, the distinct two-pronged N-H stretch of the primary amine, and the very strong, complex absorptions in the 1300-1000 cm⁻¹ region, characteristic of C-F bonds.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3480, 3370 | Medium | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂)[15][16] |

| ~3080 | Medium-Weak | Aromatic C-H stretch | Ar-H |

| ~2960 | Medium-Weak | Aliphatic C-H stretch | -CH₃ |

| ~1715 | Strong, Sharp | C=O stretch | Ester (-COOCH₃)[17] |

| ~1620, 1580 | Medium | C=C stretch | Aromatic Ring |

| ~1280, 1150 | Very Strong | C-F stretch | Trifluoromethoxy (-OCF₃) |

| ~1240 | Strong | Asymmetric C-O-C stretch | Ester |

| ~780 | Strong | C-Cl stretch | Aryl Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the empty ATR unit to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Integrated Data Analysis: The Final Structural Proof

Caption: Convergence of analytical data for structure confirmation.

-

HRMS , which establishes the correct elemental formula and the presence of one chlorine atom.

-

IR Spectroscopy , which verifies the presence of all key functional groups: primary amine, ester, and trifluoromethoxy.

-

¹H, ¹³C, and ¹⁹F NMR , which together map out the exact constitution, confirming the number of protons and carbons, their chemical environments, the presence and integrity of the -OCF₃ group, and the specific 1,2,3,5-substitution pattern on the aromatic ring.

This rigorous, multi-faceted approach ensures the highest level of confidence in the compound's identity, a critical requirement for its use in research, development, and any regulated application.

References

-

ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available from: [Link]

-

National Institutes of Health (NIH). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Available from: [Link]

-

ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Available from: [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

-

ResearchGate. FTIR spectra of LAB and p‐aminobenzoic acid. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

-

Chemistry LibreTexts. Mass spectrometry 1. Available from: [Link]

-

Chemdad. 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOIC ACID METHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biophysics.org [biophysics.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

CAS number for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

An In-Depth Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, registered under CAS Number 1003708-08-4 , is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1][][3] Its unique substitution pattern—featuring an amine, a chlorine atom, a methyl ester, and a trifluoromethoxy group—makes it a valuable synthon for drug discovery and development. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic applications, grounded in the principles of medicinal chemistry and process development.

The presence of the trifluoromethoxy (-OCF₃) group is of particular strategic importance. In drug design, this moiety is often employed to enhance key pharmacokinetic and pharmacodynamic properties. It can significantly increase a molecule's lipophilicity, which may improve cell membrane permeability and oral bioavailability. Furthermore, the high strength of the carbon-fluorine bonds in the -OCF₃ group often imparts greater metabolic stability, protecting the compound from enzymatic degradation and thereby extending its half-life in vivo.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1003708-08-4 | [1][][3] |

| Molecular Formula | C₉H₇ClF₃NO₃ | [4] |

| Molecular Weight | 269.60 g/mol | [4] |

| Appearance | Off-white to white solid | N/A |

| Boiling Point | 283.3 ± 35.0 °C (at 760 mmHg, Predicted) | N/A |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | N/A |

| Purity | Typically ≥95% | [] |

Strategic Synthesis: A Representative Pathway

While specific, proprietary industrial syntheses may vary, a logical and scalable route to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate can be designed based on established organic chemistry principles for substituted anthranilates. A common approach involves the strategic functionalization of a more readily available starting material.

A plausible synthetic workflow starts with a substituted dichlorobenzoic acid, followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the amino group, and subsequent esterification. The chlorination step is also critical and its timing can influence the overall efficiency.

Caption: Key property enhancements attributed to the -OCF₃ group.

The electron-withdrawing nature of the -OCF₃ group can also modulate the pKa of nearby functional groups, such as the aniline amine in the title compound. This can influence the molecule's ionization state at physiological pH, affecting its solubility, receptor binding affinity, and pharmacokinetic profile.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate as a synthetic intermediate, the following protocol describes a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis. This self-validating system includes steps for reaction, work-up, and purification.

Objective: To synthesize N-(acyl)-methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Materials:

-

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq)

-

Carboxylic acid of choice (R-COOH) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq) and the selected carboxylic acid (1.1 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).

-

Coupling Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-12 hours).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove unreacted carboxylic acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally related aminobenzoates and halogenated aromatic compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a high-value chemical intermediate whose utility is derived from its dense and strategically placed functional groups. Its true power lies in the trifluoromethoxy moiety, a feature that medicinal chemists leverage to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely engineered building blocks will continue to increase, making this compound a key resource for innovation in the pharmaceutical industry.

References

-

Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. NINGBO INNO PHARMCHEM CO.,LTD.

-

1003708-08-4|Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. BLDpharm.

-

Methyl 2-amino-5-chloro-3-(trifluoromethoxy)benzoate. ChemScene.

-

Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. CymitQuimica.

-

4-Amino-5-chloro-N-[(3R,4S)-rel-1-[3-(4-fluorophenoxy)propyl]. Accela ChemBio Inc.

-

Agrochemical Intermediates. BLD Pharm.

-

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. CHIRALEN. 832029)

Sources

The Trifluoromethoxy Group in Substituted Benzoates: A Technical Guide to Modulating Molecular Properties

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (OCF₃) group stands out for its profound and often counterintuitive influence on the physicochemical and pharmacological properties of parent molecules. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy group, specifically within the context of substituted benzoates. We will dissect its unique electronic profile, its significant impact on lipophilicity and metabolic stability, and its preferred conformational geometry. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging the OCF₃ group to overcome common developmental hurdles such as poor metabolic stability and suboptimal membrane permeability. We will detail the causality behind its effects, provide validated experimental protocols for its characterization, and outline synthetic considerations, thereby offering a comprehensive resource for the rational design of next-generation chemical entities.

The Unique Physicochemical Profile of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "pseudo-halogen" or "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine.[1] However, its true impact arises from a unique combination of electronic, steric, and lipophilic characteristics that distinguish it from its more common analogs, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.

Electronic Effects: A Tale of Induction and Resonance

The defining electronic feature of the OCF₃ group is its strong inductive electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms. This effect is significantly more potent than that of a simple methoxy group. Unlike the trifluoromethyl group, which is a pure resonance and inductive electron-withdrawer, the oxygen atom in the OCF₃ group possesses lone pairs that can theoretically participate in resonance donation into the aromatic ring.[2]

However, extensive research has shown that this resonance donation is weak.[2] The primary reason is the preferred conformation of the OCF₃ group, where the C-O bond tends to be orthogonal to the plane of the benzoate ring.[1][3] This geometric arrangement minimizes the orbital overlap required for effective resonance, leaving the powerful inductive withdrawal as the dominant electronic influence. This makes the OCF₃ group a net electron-withdrawing substituent, which significantly lowers the pKₐ of the benzoic acid moiety compared to its unsubstituted or methoxy-substituted counterparts.[4]

Lipophilicity: A Powerful Tool for Modulating Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[5] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[6] Its Hansch hydrophobicity parameter (π) is approximately +1.04, significantly higher than that of the trifluoromethyl group (+0.88) and in stark contrast to the hydrophilic methoxy group (-0.02).[6][7]

This substantial increase in lipophilicity when substituting a methoxy or even a trifluoromethyl group with a trifluoromethoxy group can dramatically enhance a molecule's ability to permeate biological membranes.[2] This is a key strategy for improving the oral bioavailability of drug candidates.[2]

| Substituent | Hansch Hydrophobicity Parameter (π) | General Impact on Benzoate Lipophilicity |

| -H | 0.00 | Baseline |

| -OCH₃ | -0.02 | Decreases lipophilicity |

| -CF₃ | +0.88 | Significantly increases lipophilicity[6] |

| -OCF₃ | +1.04 | Dramatically increases lipophilicity[6][7] |

Impact on Pharmacokinetics and Drug-like Properties

The unique physicochemical properties of the OCF₃ group translate directly into tangible benefits for the pharmacokinetic profile of drug candidates.

Enhanced Metabolic Stability

One of the most compelling reasons to incorporate an OCF₃ group is to block metabolic hotspots.[8] The methoxy group is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically through O-dealkylation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[8]

The trifluoromethoxy group is exceptionally resistant to this metabolic pathway. This stability is attributed to two primary factors:

-

Steric Hindrance: The bulkier trifluoromethyl moiety provides greater steric hindrance compared to a methyl group, making it more difficult for CYP enzymes to access and oxidize the C-O bond.[8][9]

-

Electronic Deactivation: The powerful electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation.[6][8]

By replacing a labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can significantly increase a compound's metabolic half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.[10]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

exploratory reactions of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

An In-depth Technical Guide to the Exploratory Reactions of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS No: 1003708-08-4) is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1][2][3] Its strategic substitution pattern, featuring an amino group, a chloro substituent, a methyl ester, and a trifluoromethoxy group, presents a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of this molecule, offering researchers, scientists, and drug development professionals a technical overview of its potential in synthetic chemistry.

The trifluoromethoxy (-OCF3) group, in particular, is of growing interest in medicinal chemistry.[4] Often described as a "superhalogen," it imparts unique physicochemical properties, including high lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic profiles of drug candidates.[4][5][6][7] The strategic placement of reactive handles—the amine, chlorine, and ester—allows for selective modifications, making this compound an ideal starting point for generating libraries of novel compounds for screening and lead optimization. This document will delve into the causality behind key experimental choices and provide validated protocols for the exploratory reactions of this valuable intermediate.

Reactions at the Nucleophilic Amino Group

The primary amino group is arguably the most versatile reactive site on the molecule. Its nucleophilic character drives a range of transformations, most notably acylation and diazotization, which are fundamental for building molecular complexity.

N-Acylation: Gateway to Amide Derivatives and Heterocycles

The reaction of the amino group with acylating agents is a robust and high-yielding transformation. This process is often the initial step in the synthesis of more complex structures, including pharmaceutically relevant quinazolinones.[8]

Causality: The lone pair of electrons on the nitrogen atom of the aniline moiety readily attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base is typically employed to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-(acetylamino)-3-chloro-5-(trifluoromethoxy)benzoate

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

| Reactant | Molar Eq. | Reagent/Solvent | Conditions | Product |

| Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate | 1.0 | Acetyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM | 0 °C to RT, 2-4h | Methyl 2-(acetylamino)-3-chloro-5-(trifluoromethoxy)benzoate |

Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion

Diazotization of the primary amino group converts it into a diazonium salt, an exceptionally versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide array of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. This opens a pathway to introduce functionalities that are otherwise difficult to install on an aromatic ring.

Causality: The reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures, transforms the amino group into a diazonium salt (-N₂⁺). This moiety is highly unstable and readily undergoes substitution. The use of a copper(I) salt catalyst facilitates the displacement by various nucleophiles (e.g., Cl⁻, Br⁻, CN⁻).

Workflow: Diazotization and Subsequent Cyanation

Caption: Workflow for Sandmeyer cyanation reaction.

Reactions at the Aryl Chloride Position

The chloro-substituent, while generally less reactive than an alkyl halide, is a prime site for modification via modern cross-coupling methodologies, a cornerstone of contemporary drug discovery.

Palladium-Catalyzed Cross-Coupling: Forging New C-C and C-N Bonds

Palladium-catalyzed reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are powerful tools for elaborating the aromatic core. These reactions offer a modular approach to introduce diverse aryl, heteroaryl, or amino substituents with high functional group tolerance.

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex. This is followed by transmetalation (with a boronic acid derivative in Suzuki coupling) or coordination of an amine and subsequent reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for Suzuki coupling.

| Coupling Partner | Reaction Type | Catalyst System | Potential Product Class |

| Arylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Biaryl compounds |

| Primary/Secondary Amine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Di- or tri-substituted anilines |

| Terminal Alkyne | Sonogashira | Pd(PPh₃)₄ / CuI / Et₃N | Aryl alkynes |

Transformations of the Methyl Ester

The methyl ester group provides a handle for conversion into other important functionalities, primarily carboxylic acids and amides, which are prevalent in bioactive molecules.

Saponification: Unmasking the Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward and efficient process, typically achieved under basic conditions. The resulting carboxylate is a key intermediate for subsequent amide bond formations.

Causality: The reaction is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH or LiOH) attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel the methoxide ion, forming the carboxylate salt. Acidic workup protonates the salt to yield the free carboxylic acid.

Experimental Protocol: Ester Hydrolysis

-

Dissolve the ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

-

Add an excess of sodium hydroxide or lithium hydroxide (2.0-4.0 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 1M HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Intramolecular Cyclization: Constructing Heterocyclic Scaffolds

The true synthetic power of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is realized when its multiple functional groups are used in concert to construct complex heterocyclic systems. Anthranilate derivatives are classic precursors to quinazolinones, a class of compounds with a wide range of pharmacological activities.[8]

Causality: The synthesis typically involves an initial N-acylation of the amino group. The resulting amide can then undergo cyclization. A common method involves dehydration to a benzoxazinone intermediate, which subsequently reacts with an amine to furnish the quinazolinone core.[8]

Reaction Pathway: From Anthranilate to Quinazolinone

Caption: Synthetic pathway to quinazolinones.

This multi-step process highlights the utility of the starting material as a scaffold, where each functional group can be sequentially addressed to build a complex, drug-like molecule. The specific substituents (R and R') can be varied extensively, allowing for the creation of a diverse chemical library for biological evaluation.

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a compound of significant strategic value. Its densely packed and orthogonally reactive functional groups provide a robust platform for a wide range of exploratory reactions. From simple acylations and hydrolyses to complex palladium-catalyzed cross-couplings and heterocyclic syntheses, this molecule offers numerous avenues for the rapid generation of novel chemical entities. The insights and protocols detailed in this guide serve as a foundational resource for scientists aiming to leverage the synthetic potential of this powerful building block in their research and development endeavors.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Semantic Scholar . Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central . PubMed Central. [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF . ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed . PubMed. [Link]

-

Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate . Nbinno. [Link]

-

Methyl 2-amino-5-chlorobenzoate - ResearchGate . ResearchGate. [Link]

-

2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester . Chemdad. [Link]

Sources

- 1. Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1003708-08-4|Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to the Research Applications of Trifluoromethoxy-Substituted Anilines

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in the life sciences and material sciences. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound impact, imparting a unique constellation of properties that enhance the performance of parent molecules. This in-depth technical guide provides a comprehensive exploration of trifluoromethoxy-substituted anilines, a class of chemical intermediates that have proven invaluable in pharmaceutical and agrochemical research and development. We will delve into the fundamental physicochemical properties conferred by the -OCF3 group, detail synthetic methodologies for accessing ortho, meta, and para isomers, and explore their diverse applications, supported by field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of trifluoromethoxy-substituted anilines in their research endeavors.

The Trifluoromethoxy Group: A Paradigm Shift in Molecular Design

The trifluoromethoxy group is often considered a bioisostere of the methoxy group, yet its electronic and conformational properties are markedly different, leading to significant advantages in molecular design. The potent electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic properties of the aniline ring, influencing its reactivity and the pKa of the amino group. Unlike the electron-donating methoxy group, the trifluoromethoxy group is strongly electron-withdrawing, which can modulate the binding affinity of a molecule to its biological target.[1]

Furthermore, the trifluoromethoxy group significantly enhances the lipophilicity of a molecule, a critical parameter for its ability to cross biological membranes and achieve oral bioavailability.[2] This increased lipophilicity, coupled with the exceptional metabolic stability conferred by the strong carbon-fluorine bonds, makes trifluoromethoxy-substituted anilines highly attractive building blocks for the development of drug candidates with improved pharmacokinetic profiles.[1] The -OCF3 group is resistant to enzymatic cleavage, which can prolong the half-life of a drug in the body, potentially leading to less frequent dosing regimens.

Physicochemical Properties of Trifluoromethoxy-Substituted Anilines

The position of the trifluoromethoxy group on the aniline ring (ortho, meta, or para) significantly influences the molecule's physicochemical properties. A comprehensive understanding of these properties is essential for rational molecular design.

Lipophilicity and Acidity

The introduction of a trifluoromethoxy group substantially increases the lipophilicity of the aniline molecule, as indicated by the logarithm of the octanol-water partition coefficient (logP). This property is crucial for cell membrane permeability. The electron-withdrawing nature of the -OCF3 group also lowers the pKa of the anilinium ion, making the aniline less basic compared to its non-fluorinated counterpart.

| Compound | Isomer | Calculated logP | Predicted pKa |

| Aniline | - | 0.9 | 4.6 |

| 2-(Trifluoromethoxy)aniline | Ortho | 2.5 | ~2.5 |

| 3-(Trifluoromethoxy)aniline | Meta | 2.6 | ~3.0 |

| 4-(Trifluoromethoxy)aniline | Para | 2.5 | 3.75±0.10 |

Note: The logP and pKa values are approximate and can vary based on the prediction method and experimental conditions. The pKa for 4-(Trifluoromethoxy)aniline is a predicted value.[3]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[4] This inherent stability can significantly increase the in vivo half-life of drug candidates.

Diagram: The Impact of the Trifluoromethoxy Group on Molecular Properties

Caption: The trifluoromethoxy group imparts key properties to the aniline scaffold.

Synthesis of Trifluoromethoxy-Substituted Anilines

The synthesis of trifluoromethoxy-substituted anilines can be challenging, often requiring specialized reagents and reaction conditions. Several methods have been developed to introduce the trifluoromethoxy group onto the aromatic ring, with the choice of method often depending on the desired isomer and the starting material.

Synthesis of ortho-Trifluoromethoxylated Anilines

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration.[1][5]

Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [1]

-

O-Trifluoromethylation:

-

In a nitrogen-purged flask, dissolve methyl 4-(N-hydroxyacetamido)benzoate in chloroform.

-

Add a catalytic amount of cesium carbonate (Cs2CO3).

-

Add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) portion-wise at room temperature.

-

Stir the reaction mixture until completion, monitored by TLC.

-

Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

-

OCF3-Migration:

-

In a pressure vessel, dissolve the product from the previous step in nitromethane.

-

Heat the reaction mixture to 120 °C for 20 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

-

Diagram: Synthesis of ortho-Trifluoromethoxylated Aniline

Caption: Two-step synthesis of ortho-trifluoromethoxylated anilines.

Synthesis of meta-Trifluoromethoxy Aniline

The synthesis of 3-(trifluoromethoxy)aniline can be achieved through various routes, often starting from 3-aminophenol or 3-bromotrifluoromethoxybenzene. A common approach involves the trifluoromethoxylation of a suitable precursor.

Synthesis of para-Trifluoromethoxy Aniline

Several methods exist for the synthesis of 4-(trifluoromethoxy)aniline. One approach involves the Hofmann rearrangement of trifluoromethoxybenzamide. Another method starts from trifluoromethoxybenzene, which is nitrated and then reduced to the corresponding aniline.[6] A more recent method involves the direct amination of trifluoromethoxybenzene using sodium amide in the presence of sodium ferrate and sodium bromide as catalysts.[6]

Experimental Protocol: Direct Amination of Trifluoromethoxybenzene [6]

-

To a reaction vessel under an argon atmosphere, add trifluoromethoxybenzene and anhydrous DMSO.

-

Add sodium ferrate and sodium bromide as a catalyst mixture and heat to 95 °C for 4 hours.

-

Add sodium amide and increase the temperature to 155 °C under pressure for 10 hours.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to obtain 4-(trifluoromethoxy)aniline.

Research Applications of Trifluoromethoxy-Substituted Anilines

The unique properties of trifluoromethoxy-substituted anilines have led to their widespread use as key building blocks in several areas of research and development.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, the incorporation of a trifluoromethoxy group is a well-established strategy to enhance the drug-like properties of a molecule.[7][8] Trifluoromethoxy-substituted anilines are crucial intermediates in the synthesis of a variety of therapeutic agents.

-

Riluzole: This approved drug for the treatment of amyotrophic lateral sclerosis (ALS) contains a 4-(trifluoromethoxy)aniline moiety.[7]

-

Anticancer Agents: These anilines are used in the synthesis of kinase inhibitors and other anticancer compounds. The trifluoromethoxy group can improve target binding and pharmacokinetic properties.[9]

-

Neurological Disorders: 3-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of drugs targeting neurological disorders.[8][10]

Diagram: Role in Drug Discovery

Caption: Use of trifluoromethoxy anilines in drug discovery.

Agrochemicals

The enhanced lipophilicity and metabolic stability imparted by the trifluoromethoxy group are also highly desirable in the design of modern agrochemicals, leading to increased efficacy and persistence.[2][11][12]

-

Herbicides and Pesticides: Trifluoromethoxy anilines are used in the formulation of effective herbicides and pesticides, contributing to improved crop protection.[8][13]

-

Metaflumizone: 4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of this insecticide.[6]

-

Flometoquin: This agrochemical also incorporates a trifluoromethoxy-substituted moiety in its structure.[7]

Materials Science

Trifluoromethoxy-substituted anilines serve as monomers or key intermediates in the synthesis of high-performance polymers and specialty materials.[12] The incorporation of the -OCF3 group can enhance thermal stability, chemical resistance, and modify the dielectric properties of polymers. These materials find applications in electronics, performance coatings, and other advanced technologies.

Safety and Handling

Trifluoromethoxy-substituted anilines are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][14]

-

Inhalation: Avoid breathing vapors or mists. Use a NIOSH-approved respirator if necessary.[5]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[5][14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[5]

Conclusion

Trifluoromethoxy-substituted anilines represent a class of exceptionally valuable building blocks for modern chemical research. The unique combination of enhanced lipophilicity, metabolic stability, and potent electronic effects conferred by the trifluoromethoxy group has solidified their importance in the design of advanced pharmaceuticals, high-performance agrochemicals, and novel materials. As our understanding of the nuanced effects of fluorine in molecular design continues to evolve, the demand for and applications of these versatile intermediates are poised for significant growth. The synthetic protocols and application insights provided in this guide aim to empower researchers to effectively harness the potential of trifluoromethoxy-substituted anilines in their own scientific endeavors, driving innovation across a multitude of disciplines.

References

-

Unlocking Innovation: The Role of Trifluoromethoxy Anilines in Agrochemical and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]

-

Material Safety Data Sheet - 2-Nitro-4-(trifluoromethoxy)aniline, 97%. Cole-Parmer. [Link]

-

The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]

-

Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. [Link]

-

The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

-

2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. SciSpace. [Link]

-

4-(Trifluoromethyl)aniline. PubChem. [Link]

-

The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. ResearchGate. [Link]

-

Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

-

Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Request PDF. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]

-

4-(Trifluoromethoxy)aniline. PubChem. [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

-

Synthesis of Fluorinated Monomers and Polymers for Various Applications. Clemson OPEN. [Link]

-

Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. [Link]

-

SUPPLEMENTAL DATA A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. Gore. [Link]

-

3-Methoxy-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline. PubChem. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. chemimpex.com [chemimpex.com]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 15. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

The Multifaceted Chemistry and Therapeutic Potential of 2-Aminobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of 2-aminobenzoic acid, also known as anthranilic acid, represent a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse library of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, exploring the synthesis, characterization, and multifaceted biological activities of these derivatives. We delve into the causality behind synthetic strategies, elucidate the mechanisms of action underpinning their pharmacological effects, and provide detailed experimental protocols and quantitative data to support future research and development endeavors.

Introduction: The Enduring Legacy of the Anthranilate Scaffold

The 2-aminobenzoate core, a simple aromatic amine and carboxylic acid, is a fundamental building block in both natural and synthetic chemistry. It serves as a biochemical precursor to the essential amino acid tryptophan and is a key component of numerous alkaloids found in plants.[1] Industrially, it is a crucial intermediate in the production of dyes and pharmaceuticals.[1] The true power of the 2-aminobenzoate scaffold lies in its synthetic versatility. The presence of two reactive functional groups—the amino and carboxylic acid moieties—allows for a wide array of chemical modifications, leading to the generation of diverse compound libraries with a broad spectrum of biological activities.[2] This guide will navigate the key aspects of 2-aminobenzoate chemistry, from fundamental synthesis to their application in tackling complex diseases.

Synthetic Strategies: Building the 2-Aminobenzoate Armory

The ability to efficiently synthesize diverse 2-aminobenzoate derivatives is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired functionalization at the carboxylic acid or the amino group.

Esterification and Amidation: Targeting the Carboxyl Group

The carboxylic acid moiety of 2-aminobenzoic acid is a prime site for modification, most commonly through esterification and amidation.

2-Aminobenzoate esters are valuable intermediates and have shown biological activity in their own right. A common and straightforward method for their synthesis is the Fischer esterification of 2-aminobenzoic acid with an appropriate alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzoate

-

Objective: To synthesize ethyl 2-aminobenzoate via Fischer esterification.

-

Materials:

-

2-aminobenzoic acid

-

Ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a 10% sodium carbonate solution until the cessation of CO2 evolution.

-

The ethyl 2-aminobenzoate product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

2-Aminobenzamides are another crucial class of derivatives with a wide range of biological activities. A highly efficient method for their synthesis involves the reaction of isatoic anhydride with primary or secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[3]

Experimental Protocol: Synthesis of N-substituted-2-aminobenzamides [4]

-

Objective: To synthesize N-substituted-2-aminobenzamides from isatoic anhydride.

-

Materials:

-

Isatoic anhydride

-

Primary or secondary amine

-

Dimethylformamide (DMF)

-

Deionized water

-

-

Procedure:

-

Dissolve isatoic anhydride in a minimal amount of DMF in a round-bottom flask.

-

Add the desired primary or secondary amine (1-1.2 equivalents) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted-2-aminobenzamide.

-

N-Arylation: The Ullmann Condensation

The Ullmann condensation is a powerful copper-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-2-aminobenzoate derivatives.[5] These compounds, including the well-known fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), are of significant pharmacological importance. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[5]

Experimental Protocol: Ullmann Condensation for N-Aryl-2-aminobenzoic Acid [6]

-

Objective: To synthesize an N-aryl-2-aminobenzoic acid via Ullmann condensation.

-

Materials:

-

2-Aminobenzoic acid

-

Aryl halide (e.g., iodobenzene)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., L-proline or N,N-dimethylglycine)

-

A base (e.g., potassium phosphate)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 2-aminobenzoic acid, the aryl halide, CuI, the ligand, and the base.

-

Add anhydrous DMSO and stir the mixture at an elevated temperature (typically 90-120 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Acidify the aqueous layer to precipitate the N-aryl-2-aminobenzoic acid.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

-

Spectroscopic Characterization: Unveiling the Molecular Architecture